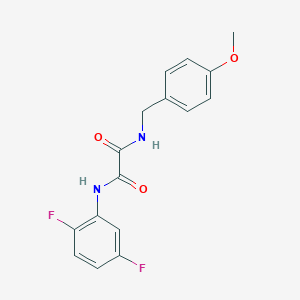

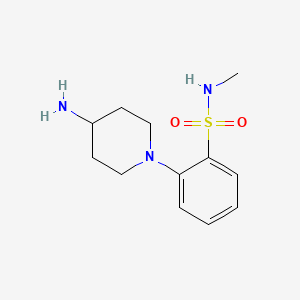

2,2-二甲基-N-(6-甲基-1,3-苯并噻唑-2-基)丙酰胺

描述

“2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide” is a compound that belongs to the benzothiazole class . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one specific method, under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic acids .科学研究应用

Anti-Inflammatory and Analgesic Activities

Benzothiazole derivatives have been studied for their potential anti-inflammatory and analgesic properties. They are of interest in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) that can inhibit the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The compound could be evaluated for its efficacy in reducing inflammation and acting as a pain reliever, potentially with fewer gastrointestinal side effects compared to traditional NSAIDs .

Antimicrobial Properties

The antimicrobial activity of benzothiazole derivatives is another area of interest. These compounds have been tested against a range of bacteria and fungi, showing promise as potential antimicrobial agents. The specific compound could be assessed for its effectiveness against various strains of gram-positive and gram-negative bacteria, as well as fungi, which could lead to the development of new antibiotics or antifungal medications .

Synthesis of Bioactive Molecules

Benzothiazoles serve as key scaffolds in the synthesis of bioactive molecules. The active sites on the benzothiazole ring, particularly the 2nd position, allow for the creation of compounds with significant biological activity. Research into the synthetic strategies of benzothiazole derivatives, including the compound , could contribute to the discovery of new drug candidates with a wide range of pharmacological properties .

Anti-Cancer Properties

Some benzothiazole derivatives have shown potential as anti-cancer agents. They can be designed to target specific pathways involved in cancer cell proliferation and survival. Investigating the compound’s anti-proliferative effects could provide insights into its utility as a cancer therapeutic, particularly in terms of its selectivity and potency against various cancer cell lines .

Enzyme Inhibition

Enzyme inhibitors are crucial in the treatment of various diseases. Benzothiazole derivatives have been explored for their ability to inhibit certain enzymes that are key in disease progression. The compound could be studied for its inhibitory effects on enzymes like cyclo-oxygenase (COX), which plays a role in inflammatory processes, or other enzymes relevant to specific diseases .

Electrophosphorescent Materials

Benzothiazole derivatives are also used in the field of materials science, particularly in the development of electrophosphorescent materials for organic light-emitting diodes (OLEDs). The compound’s potential as an electrophosphorescent emitter could be explored, which might lead to advancements in display technology and energy-efficient lighting solutions .

作用机制

Target of Action

The primary target of 2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the mycobacterium .

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to downstream effects such as compromised cell wall integrity and increased susceptibility to other drugs .

Result of Action

The primary result of the compound’s action is the inhibition of mycobacterial growth . By targeting DprE1 and disrupting arabinogalactan biosynthesis, the compound weakens the mycobacterial cell wall, leading to cell death . This makes it a potential candidate for the treatment of tuberculosis .

属性

IUPAC Name |

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-8-5-6-9-10(7-8)17-12(14-9)15-11(16)13(2,3)4/h5-7H,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSOSKRBXNHEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate](/img/structure/B2867647.png)

![3-[(5-Bromopyrazin-2-yl)methylamino]cyclopentane-1-carbonitrile](/img/structure/B2867648.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2867649.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867652.png)

![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2867656.png)

![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2867659.png)

![3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867663.png)